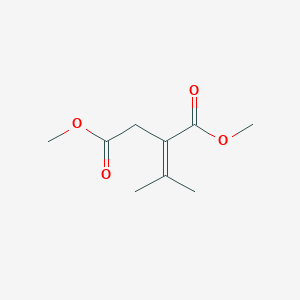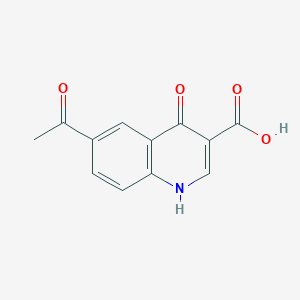
(Z)-N'-hydroxy-2-(naphthalen-1-yloxy)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. It may also include information about its physical appearance .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, reactivity, and stability .科学的研究の応用
Anticancer Potential
- Oximes like 1-(Hydroxyimino)-2-naphthyloxyethylamine are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. Modification into oximes often leads to increased activity. A study highlighted the synthesis of 2-(hydroxyamino)-1,4-naphthoquinone and its derivatives, showing moderate cytotoxic activities against cancer cells. Particularly, a compound showed significant potency against prostate cancer cells (Valderrama et al., 2022).
Organic Electronics and Cell Imaging
- The derivatives of 1,8-naphthalimide, which may include 1-(Hydroxyimino)-2-naphthyloxyethylamine, are utilized in organic electronics and cellular imaging. These derivatives display various thermal, physicochemical, optical, electrochemical, and biological properties useful in these fields (Korzec et al., 2021).
Biochemical Research
- In biochemical studies, derivatives of naphthalene, like 1-(Hydroxyimino)-2-naphthyloxyethylamine, have been used to synthesize new compounds. For instance, a study reported the synthesis of N′-hydroxy-2-(hydroxyimino)-N-(4-{[(2-hydroxyphenyl)methylene]amino}-1-naphthyl)ethanimidamide and its metal complexes (Kaya et al., 2008).
Enzyme Analysis
- 1,8-naphthalimide derivatives, which could include 1-(Hydroxyimino)-2-naphthyloxyethylamine, have been synthesized for analyzing enzyme activity, particularly lipases and esterases. The fluorescent properties of these derivatives make them suitable for this type of analysis (Nalder et al., 2016).
OLED Applications
- Derivatives of 1,8-naphthalimide, potentially including 1-(Hydroxyimino)-2-naphthyloxyethylamine, have been used in the development of organic light-emitting diodes (OLEDs). Their molecular structure and photophysical characteristics make them suitable for standard-red light-emitting materials in OLEDs (Luo et al., 2015).
Fluorescent Probes
- Naphthalimide derivatives, possibly including 1-(Hydroxyimino)-2-naphthyloxyethylamine, have been developed as fluorescent probes for detecting gold ions (Au3+) in biological visualization. These probes show significant fluorescence enhancement in response to gold ions, useful in live-cell imaging with low cytotoxicity (Li et al., 2016).
作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Hydroxyimino)-2-naphthyloxyethylamine involves the reaction of 2-naphthol with ethylene oxide to form 2-naphthoxyethanol, which is then reacted with hydroxylamine hydrochloride to form 1-(Hydroxyimino)-2-naphthyloxyethanol. This intermediate is then dehydrated using sulfuric acid to form 1-(Hydroxyimino)-2-naphthyloxyethylamine.", "Starting Materials": [ "2-naphthol", "ethylene oxide", "hydroxylamine hydrochloride", "sulfuric acid" ], "Reaction": [ "2-naphthol is reacted with ethylene oxide in the presence of a base catalyst to form 2-naphthoxyethanol.", "2-naphthoxyethanol is then reacted with hydroxylamine hydrochloride in the presence of a base catalyst to form 1-(Hydroxyimino)-2-naphthyloxyethanol.", "1-(Hydroxyimino)-2-naphthyloxyethanol is then dehydrated using sulfuric acid to form 1-(Hydroxyimino)-2-naphthyloxyethylamine." ] } | |
CAS番号 |
884504-65-8 |
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
N'-hydroxy-2-naphthalen-1-yloxyethanimidamide |
InChI |
InChI=1S/C12H12N2O2/c13-12(14-15)8-16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,15H,8H2,(H2,13,14) |
InChIキー |
YXGUKKZSQSABDK-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2OC/C(=N\O)/N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=NO)N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=NO)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4,6-Dimethoxypyrimidin-2-yl)-phenylmethyl]sulfanylaniline](/img/structure/B3043448.png)

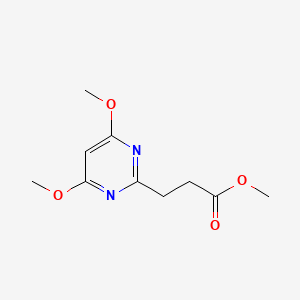
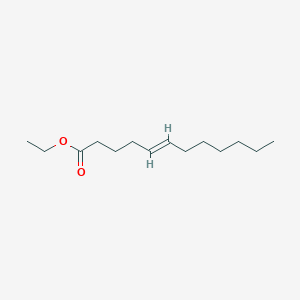

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B3043455.png)
![4-Chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3043457.png)
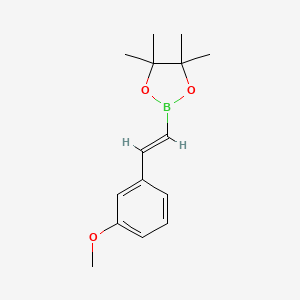

![(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3043460.png)


